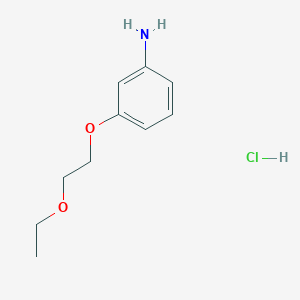

3-(2-Ethoxyethoxy)aniline hydrochloride

Description

Contextualization within Aniline (B41778) Chemistry and Ether-Functionalized Aromatic Amines

Aniline, the simplest aromatic amine, is a cornerstone of industrial and synthetic chemistry, serving as a precursor to a vast array of dyes, polymers, and pharmaceuticals. researchgate.net The reactivity of the amino group and the aromatic ring allows for extensive functionalization, leading to a diverse range of aniline derivatives with tailored properties. researchgate.net

3-(2-Ethoxyethoxy)aniline (B3215915) hydrochloride is a meta-substituted aniline, with an ethoxyethoxy group at the third position of the benzene (B151609) ring. This ether linkage is a key feature, placing the compound within the class of ether-functionalized aromatic amines. The incorporation of ether chains, such as the ethoxyethoxy group, can significantly modify the physicochemical properties of the parent aniline molecule. These modifications can include altered solubility in various solvents, changes in basicity of the amino group, and the introduction of new coordination sites for metal ions. The flexible nature of the ether chain can also influence the morphology and properties of polymers derived from such monomers. researchgate.net

Historical Development and Early Research Trajectories

Significance in Contemporary Organic Synthesis and Materials Science Research

While specific contemporary research explicitly detailing the use of 3-(2-Ethoxyethoxy)aniline hydrochloride is sparse, its structure suggests significant potential in several areas of modern research.

In organic synthesis , functionalized anilines are invaluable intermediates. The amino group can be readily diazotized and converted into a wide range of other functional groups, making it a versatile synthetic handle. The ethoxyethoxy substituent can influence the regioselectivity of further reactions on the aromatic ring and can be used to tune the electronic and steric properties of the molecule.

In materials science , aniline and its derivatives are key monomers in the synthesis of conducting polymers, such as polyaniline. rsc.org The hydrochloride salt of an aniline derivative is often the direct precursor used in oxidative polymerization. rsc.org The presence of the flexible and polar ethoxyethoxy side chain in 3-(2-Ethoxyethoxy)aniline could lead to polymers with modified properties, such as improved solubility in organic solvents, enhanced processability, and potentially unique ion-conducting properties. Such characteristics are desirable for applications in sensors, coatings, and battery technologies. rsc.org Furthermore, ethoxylated anilines have been mentioned in the context of formulating rinsable dyes, where the surfactant-like nature of the ethoxy chain plays a crucial role. google.com

Scope and Objectives of the Comprehensive Research Compendium

This compendium serves to consolidate the available information on this compound, placing it within the broader context of aniline and ether-functionalized aromatic amine chemistry. The primary objectives are:

To define the chemical identity and properties of this compound.

To contextualize the compound within the fundamental principles of aniline chemistry.

To explore the potential applications in organic synthesis and materials science based on the known reactivity and properties of related compounds.

To provide a foundational resource for researchers interested in the synthesis and utilization of this and similar functionalized anilines.

Due to the limited specific research on this compound, this article will draw parallels from studies on analogous structures to infer its potential significance and research directions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-ethoxyethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-12-6-7-13-10-5-3-4-9(11)8-10;/h3-5,8H,2,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKKYXNFWNWHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 3 2 Ethoxyethoxy Aniline Hydrochloride

Established Synthetic Routes for 3-(2-Ethoxyethoxy)aniline (B3215915) Hydrochloride

The preparation of 3-(2-Ethoxyethoxy)aniline hydrochloride is typically achieved through a multi-step process that begins with readily available starting materials. The general approach involves the formation of an ether linkage followed by the reduction of a nitro group and subsequent conversion to the hydrochloride salt.

A common synthetic pathway commences with the etherification of 3-nitrophenol (B1666305). This reaction, known as the Williamson ether synthesis, involves the reaction of the sodium or potassium salt of 3-nitrophenol with a 2-ethoxyethyl halide, such as 2-chloroethoxyethane or 2-bromoethoxyethane. The resulting intermediate, 1-(2-ethoxyethoxy)-3-nitrobenzene, is then subjected to a reduction step to convert the nitro group into a primary amine, yielding 3-(2-ethoxyethoxy)aniline. Finally, treatment of the aniline (B41778) derivative with hydrochloric acid affords the target compound, this compound.

A representative reaction scheme is as follows:

Etherification: 3-Nitrophenol is deprotonated with a base (e.g., NaOH, K₂CO₃) to form the phenoxide, which then acts as a nucleophile, attacking the 2-ethoxyethyl halide to form 1-(2-ethoxyethoxy)-3-nitrobenzene.

Reduction: The nitro group of 1-(2-ethoxyethoxy)-3-nitrobenzene is reduced to an amine group. Various reduction methods can be employed, including catalytic hydrogenation or chemical reduction.

Salt Formation: The resulting 3-(2-ethoxyethoxy)aniline is treated with hydrochloric acid to produce the stable hydrochloride salt.

Table 1: Key Reagents in the Multi-Step Synthesis

| Step | Reactant 1 | Reactant 2 | Product |

| Etherification | 3-Nitrophenol | 2-Chloroethoxyethane | 1-(2-Ethoxyethoxy)-3-nitrobenzene |

| Reduction | 1-(2-Ethoxyethoxy)-3-nitrobenzene | Reducing Agent (e.g., H₂, Fe/HCl) | 3-(2-Ethoxyethoxy)aniline |

| Salt Formation | 3-(2-Ethoxyethoxy)aniline | Hydrochloric Acid | This compound |

Optimizing reaction conditions is crucial for maximizing yield and purity in both laboratory and industrial settings.

For the Williamson ether synthesis step, key parameters include the choice of base, solvent, and temperature. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often lead to higher yields compared to weaker bases in protic solvents. numberanalytics.com Microwave-assisted synthesis has also been shown to significantly reduce reaction times. uni.lu

For the reduction of the nitro group , catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is highly efficient. researchgate.net Catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offers a safer alternative to using high-pressure hydrogen gas. bohrium.comacs.orgresearchgate.net The choice of catalyst and reaction conditions can influence the chemoselectivity, especially if other reducible functional groups are present. google.com

Table 2: Representative Conditions for Synthesis Optimization

| Reaction Step | Parameter | Condition 1 | Condition 2 | Effect on Yield/Rate |

| Etherification | Base/Solvent | NaOH / H₂O | NaH / DMF | Higher yield with NaH/DMF. numberanalytics.com |

| Etherification | Temperature | Reflux | Microwave Irradiation | Drastically reduced reaction time. uni.lu |

| Reduction | Method | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation | Transfer hydrogenation avoids high-pressure H₂. bohrium.com |

| Reduction | Catalyst | Fe / HCl | Pd/C | Pd/C is often more efficient and cleaner. masterorganicchemistry.com |

Detailed Reaction Mechanisms in the Formation and Transformation of the Compound

Understanding the reaction mechanisms provides insight into the chemical transformations and allows for better control over the synthesis.

The etherification step proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. acs.org The phenoxide ion, generated by the deprotonation of 3-nitrophenol, acts as the nucleophile. It attacks the electrophilic carbon atom of the 2-ethoxyethyl halide, which bears the leaving group (e.g., Cl⁻, Br⁻). This concerted step involves the simultaneous formation of the carbon-oxygen bond and the breaking of the carbon-halogen bond.

The amine formation through the reduction of the nitro group can proceed through different mechanistic pathways depending on the reducing agent. In catalytic hydrogenation, the nitro compound is adsorbed onto the surface of the metal catalyst, followed by the stepwise transfer of hydrogen atoms to the nitrogen and oxygen atoms, leading to the formation of the amine. miracosta.edu The process is believed to involve intermediates such as nitroso and hydroxylamine (B1172632) species. nih.gov

The starting material, 3-nitrophenol, dictates the substitution pattern of the final product. The hydroxyl and nitro groups are meta-directing relative to each other. The etherification reaction occurs at the phenolic hydroxyl group and does not alter the substitution pattern on the aromatic ring. The subsequent reduction of the nitro group to an amine also preserves the 1,3- (or meta) substitution pattern. Therefore, the ethoxyethoxy and amino groups in the final product are located at positions 1 and 3 of the benzene (B151609) ring, respectively.

Application of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that are more environmentally friendly.

In the context of synthesizing this compound, several green chemistry approaches can be considered. For the Williamson ether synthesis , the use of phase-transfer catalysts can enable the reaction to be carried out in greener solvents like water, reducing the reliance on volatile organic compounds.

For the reduction of the nitro group , catalytic transfer hydrogenation is considered a greener alternative to methods that use stoichiometric metal reductants (like iron or tin), as it minimizes the generation of metal waste. bohrium.comacs.org The use of recyclable catalysts, such as magnetically separable nanocatalysts, can further enhance the sustainability of the process. researchgate.net Additionally, exploring the use of renewable resources for solvents and reagents is an ongoing area of research in green chemistry.

Synthesis and Characterization of Derivatives and Analogues

Derivatization Strategies for Substituted 3-(2-Ethoxyethoxy)aniline (B3215915) Architectures

Derivatization of the 3-(2-ethoxyethoxy)aniline core can be systematically approached by targeting its three key functional regions: the aniline (B41778) nitrogen, the aromatic nucleus, and the polyether side-chain. Each site offers distinct opportunities for structural elaboration through established and modern synthetic methodologies.

The primary amino group is a highly reactive nucleophilic center, readily undergoing amidation, alkylation, and arylation reactions.

Amidation: The conversion of the aniline to an amide is a common strategy, often employed to protect the amino group and modulate its electronic influence on the aromatic ring. ucalgary.ca Direct amidation can be achieved by reacting 3-(2-ethoxyethoxy)aniline with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). For instance, reaction with acetic acid in the presence of a suitable catalyst can yield the corresponding acetanilide. researchgate.net This transformation changes the nature of the nitrogen substituent from a strong electron-donating group to a moderate one, which has significant implications for subsequent reactions like electrophilic aromatic substitution. ucalgary.ca

Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom. This can be accomplished using alkylating agents like alkyl halides. Catalytic methods, including the use of transition metal catalysts for reactions with alcohols, provide another route for N-alkylation. researchgate.net The degree of alkylation (mono- vs. di-alkylation) can be controlled by stoichiometry and reaction conditions.

Arylation: The synthesis of N-aryl derivatives, or diarylamines, is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. cmu.edu This methodology allows for the coupling of 3-(2-ethoxyethoxy)aniline with a variety of aryl halides or triflates, providing access to complex diarylamine structures. The choice of palladium precursor, ligand, and base is critical for achieving high yields and accommodating various functional groups on the coupling partners. cmu.edu

| Catalyst System | Aryl Halide Partner | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Pd(OAc)₂ / (rac)-BINAP | Aryl Bromide | NaOt-Bu | Toluene | Good to Excellent |

| Pd₂(dba)₃ / Xantphos | Aryl Bromide (electron-rich) | NaOt-Bu | Toluene | Good to Excellent |

| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Chloride | K₃PO₄ | Dioxane | Moderate to Good |

Functional groups can be introduced directly onto the aromatic ring to further elaborate the molecular structure.

Electrophilic Aromatic Substitution (EAS): The aniline and ether moieties are both activating, ortho-, para-directing groups for EAS. ucalgary.cabyjus.com This means that reactions like halogenation, nitration, and sulfonation will preferentially occur at the positions ortho and para to these substituents (positions 2, 4, and 6). Due to the powerful activating nature of the free amine, EAS reactions on anilines can be difficult to control and may lead to polysubstitution. ucalgary.ca To achieve monosubstitution and improve selectivity, the amino group is often protected as an amide (e.g., acetanilide). The amide group is less activating and its steric bulk typically favors substitution at the para-position. libretexts.org

Directed Metalation (DoM): Directed ortho-metalation provides a powerful alternative to EAS for achieving high regioselectivity. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org Both the ether oxygen and a suitably protected amine (e.g., as a carbamate (B1207046) or tertiary amide) can function as DMGs. harvard.edu The choice of the N-protecting group can be used to selectively direct metalation to different positions on the ring. nih.gov For example, an N-Boc protecting group on an aniline often directs lithiation to the adjacent position, while other groups might allow the ether oxygen to direct lithiation to its ortho position. This method allows for the introduction of a wide array of electrophiles with precise positional control.

| Strategy | Key Feature | Predicted Major Product Positions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Driven by electronic activation of the ring | 2, 4, 6 (mixture) | Wide range of electrophiles (NO₂⁺, Br⁺, SO₃) | Poor regioselectivity, risk of polysubstitution |

| EAS with N-protection | Modulates reactivity and adds steric bulk | 4 (major), 2 (minor) | Improved selectivity, prevents N-protonation | Requires extra protection/deprotection steps |

| Directed ortho-Metalation (DoM) | Regioselectivity controlled by a directing group | Position 2 or 6 (highly selective) | Excellent regiocontrol, access to diverse electrophiles | Requires strong base, cryogenic conditions, and N-protection |

The ethoxyethoxy side chain can be modified to alter solubility, hydrophilicity, and steric properties. While direct modification of the existing chain is challenging, analogous structures with extended chains can be synthesized. A key strategy involves the conjugation of longer oligo(ethylene glycol) (OEG) or poly(ethylene glycol) (PEG) chains. This process, known as PEGylation, is widely used to modify biomolecules and surfaces. mdpi.com For a molecule like 3-(2-ethoxyethoxy)aniline, PEGylation could be achieved by reacting the aniline nitrogen with an activated PEG derivative, such as a PEG-NHS ester or PEG-aldehyde (via reductive amination). nih.gov This would attach the PEG chain to the nitrogen, creating a structure with significantly different physical properties.

Synthesis of Analogues with Varied Polyether Linkages

Analogues of 3-(2-ethoxyethoxy)aniline with different polyether linkages can be synthesized, most commonly by building the molecule from precursors. A general and effective route is the Williamson ether synthesis, starting from 3-aminophenol (B1664112). In this approach, 3-aminophenol is deprotonated with a base to form the phenoxide, which then acts as a nucleophile to displace a leaving group from a polyether chain.

For example, reacting 3-aminophenol with chloro- or tosyl-activated oligo(ethylene glycols) of varying lengths (e.g., triethylene glycol, tetraethylene glycol) would yield a series of analogues with systematically extended polyether side chains. This method allows for precise control over the length and nature of the hydrophilic linker attached to the aniline core. Such series of analogues are valuable for studying structure-property relationships. researchgate.net

Structure-Reactivity Relationships in Synthesized Derivatives

The chemical modifications described above have predictable effects on the reactivity of the resulting derivatives.

Nitrogen Modification: Converting the aniline nitrogen to an amide (amidation) significantly reduces its basicity and the electron-donating strength of the substituent. This deactivates the aromatic ring towards further electrophilic aromatic substitution compared to the parent aniline. ucalgary.ca Conversely, N-alkylation slightly increases the electron-donating ability of the nitrogen, enhancing the ring's reactivity. N-arylation introduces complex electronic and steric effects, depending on the nature of the added aryl group.

Aromatic Ring Functionalization: The introduction of substituents onto the aromatic ring directly impacts subsequent reactions. Electron-withdrawing groups (e.g., -NO₂, -SO₃H) introduced via EAS will deactivate the ring, making further substitution more difficult. They will also decrease the nucleophilicity of the aniline nitrogen. Conversely, adding electron-donating groups would have the opposite effect. The position of the new substituent will influence the regioselectivity of any subsequent reactions.

Ether Chain Modification: The length and nature of the polyether chain primarily influence the molecule's physical properties, such as solubility and aggregation behavior. nih.gov Longer PEG chains dramatically increase water solubility. While the chain is electronically insulating and has little direct effect on the aromatic ring's reactivity, its steric bulk can influence the accessibility of nearby reactive sites (the aniline nitrogen and the ortho positions on the ring), potentially altering reaction rates and product distributions due to steric hindrance.

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block in Complex Molecular Architectures

The strategic placement of the amino group on the aromatic ring, coupled with the ether linkage, allows 3-(2-Ethoxyethoxy)aniline (B3215915) hydrochloride to participate in a variety of chemical transformations, enabling the synthesis of intricate and functionally diverse molecules.

C-C Bond Formation Reactions (e.g., Carbonylations, Cross-Coupling Reactions)

While direct examples of palladium-catalyzed carbonylation reactions involving 3-(2-Ethoxyethoxy)aniline hydrochloride are not extensively documented in publicly available research, the inherent reactivity of the aniline (B41778) functional group suggests its potential as a substrate in such transformations. Palladium-catalyzed carbonylation is a powerful method for the introduction of a carbonyl group into an aromatic ring, often utilizing aryl halides or triflates as starting materials. The amino group of 3-(2-Ethoxyethoxy)aniline could be transformed into a diazonium salt, which can then undergo palladium-catalyzed carbonylation to yield the corresponding carboxylic acid or ester derivatives.

More prominently, the aniline moiety serves as a precursor for the introduction of other functional groups that can participate in C-C bond-forming cross-coupling reactions like the Suzuki and Heck reactions. For instance, the amino group can be converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction. This halogenated derivative can then readily participate in palladium-catalyzed cross-coupling reactions. In a Suzuki coupling, the aryl halide would react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, in a Heck reaction, the aryl halide would couple with an alkene to introduce a vinyl group onto the aromatic ring. These strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of complex organic molecules.

C-N Bond Formation Reactions (e.g., Amine Coupling, Imine Formation)

The primary amino group of this compound is a key reactive site for various C-N bond-forming reactions. Amine coupling reactions, where the aniline nitrogen acts as a nucleophile, are fundamental in the synthesis of more complex amines and amides. For example, it can react with acyl chlorides or anhydrides to form the corresponding amides, a common linkage in many biologically active molecules.

Furthermore, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond. The resulting imines are themselves versatile intermediates that can be reduced to secondary amines or participate in various cycloaddition and nucleophilic addition reactions, further highlighting the synthetic potential of the parent aniline.

Contribution to Heterocyclic Compound Synthesis

The aniline moiety is a cornerstone in the synthesis of a vast number of nitrogen-containing heterocyclic compounds. This compound serves as a valuable precursor for the construction of important heterocyclic scaffolds, including benzoxazoles and quinazolines.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzoxazoles, Quinazolines)

Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities. A common synthetic route to 2-substituted benzoxazoles involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. While 3-(2-Ethoxyethoxy)aniline is not an ortho-aminophenol itself, it can be chemically modified to introduce a hydroxyl group ortho to the amino group, thereby enabling its use in benzoxazole synthesis.

The synthesis of quinazolines, another important class of nitrogen-containing heterocycles with diverse pharmacological properties, often involves the reaction of an anthranilic acid derivative with a source of carbon and nitrogen. Alternatively, substituted anilines can be utilized in multi-step synthetic sequences to construct the quinazoline core. For instance, this compound could be a starting material in synthetic routes that involve the initial formation of an N-arylanthranilic acid, which can then be cyclized to form a quinazolinone derivative. The ethoxyethoxy side chain can influence the solubility and pharmacokinetic properties of the resulting quinazoline derivatives.

| Heterocycle | General Synthetic Precursor(s) | Potential Role of this compound |

| Benzoxazole | o-Aminophenol, Carboxylic Acid/Derivative | Precursor to a substituted o-aminophenol through functional group manipulation. |

| Quinazoline | Anthranilic Acid/Derivative, Amide/Nitrile | Starting material for the synthesis of substituted anthranilamides or related intermediates. |

Annulation Reactions and Ring-Closure Mechanisms Involving the Aniline Moiety

Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools in heterocyclic synthesis. The aniline moiety of this compound can participate in various annulation strategies. For example, in the Skraup synthesis of quinolines, anilines are reacted with glycerol, sulfuric acid, and an oxidizing agent. While this specific reaction might be harsh for the ether linkage, milder, modern variations of annulation reactions can be employed.

Furthermore, the nucleophilic character of the aniline nitrogen and the potential for electrophilic substitution on the aromatic ring allow for a variety of intramolecular ring-closure reactions to form fused heterocyclic systems. By introducing appropriate functional groups onto the aniline or a coupling partner, subsequent cyclization can lead to the formation of diverse polycyclic aromatic compounds. For instance, a palladium-catalyzed annulation of an internal alkyne with the aniline could lead to the formation of a substituted indole ring.

Role in Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Aminations)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. This compound is an excellent substrate for this reaction, serving as the amine coupling partner.

In a typical Buchwald-Hartwig amination, this compound would be reacted with an aryl halide (e.g., aryl bromide or chloride) in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction allows for the facile synthesis of N-aryl derivatives of 3-(2-ethoxyethoxy)aniline, providing access to a wide range of diarylamine structures. The choice of ligand is crucial for the success of the reaction and is often tailored to the specific substrates being coupled. The ethoxyethoxy group is generally stable under these reaction conditions, making this a reliable method for incorporating this aniline derivative into more complex molecular frameworks.

| Reaction Component | Example | Role of this compound |

| Aryl Halide | Bromobenzene | Coupling Partner |

| Amine | This compound | Nucleophile |

| Catalyst | Palladium(II) acetate | Active catalytic species precursor |

| Ligand | Xantphos, SPhos, etc. | Stabilizes catalyst, facilitates reaction |

| Base | Sodium tert-butoxide, Cesium carbonate | Activates the amine |

The products of these reactions, N-aryl-3-(2-ethoxyethoxy)anilines, are valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties.

The Role of this compound in Directing Regio- and Stereoselective Synthetic Transformations

In the realm of advanced organic synthesis, the precise control of regioselectivity and stereoselectivity is paramount for the efficient construction of complex molecular architectures. The substitution pattern of reactants plays a crucial role in directing the outcome of chemical reactions. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in detailed research findings specifically addressing the influence of the this compound moiety on the regioselectivity and stereoselectivity of synthetic transformations.

Consequently, the generation of data tables illustrating reaction conditions, catalysts, and the resulting regiomeric or stereoisomeric ratios for reactions involving this compound is not feasible at this time. Further empirical research is required to elucidate the specific directing effects of the 3-(2-ethoxyethoxy) group in various synthetic contexts. Such studies would be invaluable in expanding the synthetic utility of this compound and enabling its strategic incorporation into the design of novel molecules with controlled three-dimensional structures.

Catalytic Applications and Mechanistic Insights

3-(2-Ethoxyethoxy)aniline (B3215915) Hydrochloride as an Organocatalyst or Precursor

Aniline (B41778) and its derivatives are recognized for their ability to act as nucleophilic catalysts in various organic transformations. mdpi.com The catalytic activity stems from the nucleophilicity of the amino group, which can interact with electrophilic substrates to form reactive intermediates.

Design and Activation Mechanisms of Aniline-Based Organocatalysts

The design of aniline-based organocatalysts often involves modifying the aniline core to tune its electronic and steric properties. The activation mechanism typically involves the formation of a Schiff base or an iminium ion intermediate with a carbonyl compound. This intermediate is more electrophilic than the starting carbonyl compound, thus accelerating the rate of reaction with a nucleophile.

The general mechanism for aniline-catalyzed hydrazone formation involves the following steps:

Iminium Ion Formation: The aniline catalyst reacts with an aldehyde or ketone to form a highly electrophilic iminium ion.

Nucleophilic Attack: A hydrazine (B178648) derivative attacks the iminium ion.

Catalyst Regeneration: The subsequent elimination of the aniline catalyst yields the hydrazone product.

This catalytic cycle is particularly effective in accelerating hydrazone formation under mild and biocompatible conditions. mdpi.com

Catalytic Activity in Specific Organic Transformations (e.g., Hydrazone Formation)

Aniline and its derivatives have been demonstrated to be effective catalysts for hydrazone formation. researchgate.netmolbase.com This reaction is significant in bioconjugation and materials science. mdpi.com The catalytic effect of aniline can lead to a substantial increase in the reaction rate compared to the uncatalyzed reaction. researchgate.netnih.gov For instance, in the formation of acylhydrazones, aniline catalysis can overcome the sluggish reaction kinetics often observed at neutral pH. molbase.com

The catalytic efficiency of aniline derivatives in hydrazone formation can be influenced by the substituents on the aromatic ring. While specific data for 3-(2-Ethoxyethoxy)aniline hydrochloride is not available, the electronic and steric nature of the ethoxyethoxy group would likely play a role in its catalytic performance.

Role as a Ligand or Ligand Precursor in Metal-Catalyzed Systems

Aniline derivatives are versatile ligands or ligand precursors in metal-catalyzed cross-coupling reactions. They can coordinate to a metal center through the nitrogen atom of the amino group, influencing the electronic and steric environment of the metal and thereby modulating its catalytic activity and selectivity.

For example, aniline derivatives are utilized in palladium-catalyzed cross-coupling reactions. They can serve as ligands in complexes of the type [(NHC)PdCl2(aniline)], which have shown high efficiency in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. scbt.com The electronic properties of the aniline ligand can be fine-tuned by substituents on the aromatic ring to optimize catalytic performance. scbt.com While there is no specific mention of this compound in this context, its potential to act as a ligand in such systems can be inferred from the general behavior of aniline derivatives.

Influence of the Ethoxyethoxy Substituent on Catalytic Performance and Selectivity

The 3-(2-ethoxyethoxy) substituent is expected to influence the catalytic properties of the aniline moiety through a combination of electronic and steric effects, as well as by potentially altering its solubility and coordination properties.

Electronic Effects: The ethoxyethoxy group is generally considered to be an electron-donating group due to the presence of oxygen atoms with lone pairs that can participate in resonance with the aromatic ring. Electron-donating groups can increase the nucleophilicity of the aniline nitrogen, which could enhance its activity as an organocatalyst in reactions where the aniline acts as a nucleophile. bldpharm.com

Steric Effects: The bulkiness of the ethoxyethoxy group at the meta position could influence the stereoselectivity of catalyzed reactions by creating a specific steric environment around the active site.

Solubility and Coordination: The ether linkages in the ethoxyethoxy group can enhance the solubility of the catalyst or ligand in certain organic solvents. Furthermore, the oxygen atoms could potentially act as secondary coordination sites, leading to the formation of multidentate ligands and influencing the stability and reactivity of metal complexes.

A hypothetical comparison of the potential effects of different substituents on aniline catalysis is presented in the table below.

| Substituent | Position | Expected Electronic Effect | Potential Impact on Organocatalytic Activity (e.g., Hydrazone Formation) | Potential Impact as a Ligand in Metal Catalysis |

| -H | - | Neutral | Baseline activity | Baseline coordination properties |

| -NO2 | para | Electron-withdrawing | Decreased nucleophilicity, potentially lower activity | Weaker sigma-donation to the metal center |

| -OCH3 | para | Electron-donating | Increased nucleophilicity, potentially higher activity | Stronger sigma-donation to the metal center |

| -OCH2CH2OCH2CH3 | meta | Electron-donating | Increased nucleophilicity, potentially higher activity | Stronger sigma-donation; potential for secondary coordination |

Mechanistic Investigations of Catalytic Cycles and Transition States

Mechanistic investigations of aniline-catalyzed reactions often employ techniques such as kinetics studies, computational modeling (DFT calculations), and spectroscopic analysis to elucidate the catalytic cycle and the structure of transition states.

For aniline-catalyzed halogenation reactions, DFT calculations have revealed the importance of the autogenic protonation of an imine intermediate to initiate the transfer of the electrophilic halogen. In the context of hydrazone formation, the mechanism is understood to proceed through an iminium ion intermediate, and the rate-limiting step can be influenced by factors such as pH and the nature of the aniline catalyst. researchgate.net

Integration in Polymer Science and Functional Materials Development

Monomer for Advanced Polymer Synthesis

The incorporation of 3-(2-Ethoxyethoxy)aniline (B3215915) hydrochloride into polymer backbones, particularly those of polyaniline (PANI), offers a versatile platform for creating materials with enhanced characteristics. PANI is a well-known conducting polymer, but its practical use is often limited by poor solubility in common organic solvents. rsc.org Functionalizing the aniline (B41778) monomer is a key strategy to overcome this limitation. researchgate.net

The synthesis of polyaniline and its derivatives is typically achieved through chemical or electrochemical oxidative polymerization. nih.govscirp.org Despite the apparent simplicity of aniline oxidative polymerization, it is a complex, multi-stage reaction involving the assembly of monomeric units and the self-organization of growing chains. rsc.org

Chemical Oxidative Polymerization : This is a widely used method for synthesizing PANI derivatives on a large scale. nih.gov It typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate (APS), in an acidic medium. mdpi.comnih.gov The polymerization of aniline derivatives is generally carried out under similar conditions to that of unsubstituted PANI. rsc.org The process can be performed as an in-situ polymerization, where the monomer is polymerized in the presence of a filler or substrate to form a composite material. mdpi.commdpi.com

Semicontinuous Polymerization : This technique, a variation of microemulsion synthesis, allows for the creation of polymeric nanoparticles with defined morphologies. The process begins with a surfactant solution, and the monomer is added continuously at a constant rate, which can influence the final properties of the polymer. nih.gov

While achieving the level of control seen in living polymerization techniques (e.g., ATRP, RAFT) is challenging for oxidative polymerizations, a degree of control over the final polymer's properties can be exerted by carefully managing reaction parameters. Factors such as the monomer/oxidant ratio, temperature, reaction time, and pH can influence the polymerization yield, molecular weight, and morphology of the resulting polymer. nih.govresearchgate.net The nature of the oxidizing agent can also impact the growth kinetics and aggregation behavior of the polymer chains. researchgate.net

The presence of the 3-(2-ethoxyethoxy) substituent on the aniline ring is expected to have a significant impact on both the kinetics and thermodynamics of polymerization.

Thermodynamics : The flexible and polar ethoxyethoxy side chain can influence the thermodynamics of polymerization by altering the solubility of both the monomer and the resulting polymer in the reaction medium. Improved solvation of the growing polymer chains can affect the enthalpy and entropy of polymerization, potentially leading to higher polymerization yields. The side chain weakens the interchain interactions that typically cause PANI to precipitate prematurely from the reaction solution, allowing for the formation of higher molecular weight polymers. researchgate.net

Modulation of Polymer Properties for Specific Applications

The primary motivation for using substituted anilines like 3-(2-ethoxyethoxy)aniline hydrochloride is to modulate the properties of the resulting polymer for specific technological applications. The side chain provides a powerful tool for fine-tuning solubility, processability, and electronic characteristics.

A significant challenge in the application of conjugated polymers like PANI is their limited solubility and poor processability. rsc.org Unsubstituted PANI is often intractable, precipitating as an insoluble powder. The introduction of flexible alkyl or alkoxy side chains, such as the ethoxyethoxy group, effectively mitigates this issue. rsc.orgresearchgate.net

The side chains increase the entropy of the system and disrupt the close packing of polymer chains, which reduces the strong interchain forces (π-π stacking and hydrogen bonding). researchgate.net This disruption weakens the chain's stiffness and allows solvent molecules to penetrate and solvate the polymer backbone, leading to significantly improved solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). nih.govrsc.org This enhanced solubility is crucial for fabricating devices using solution-based processing techniques such as spin-coating, inkjet printing, and 3D printing, which are essential for creating thin films for electronic applications. rsc.org

| Property | Unsubstituted Polyaniline (PANI) | Polyaniline with Ethoxyethoxy Side Chain | Rationale for Change |

|---|---|---|---|

| Solubility | Poor in common organic solvents | Significantly improved | Side chains disrupt interchain packing and improve solvation. rsc.orgresearchgate.net |

| Processability | Difficult (infusible and insoluble) | Enhanced for solution-based techniques | Improved solubility allows for casting, spin-coating, and printing of films. rsc.orgrsc.org |

| Chain Rigidity | High | Reduced | Flexible side chains weaken interchain interactions. researchgate.net |

The electronic properties of conjugated polymers are intrinsically linked to their chemical structure. rsc.org Introducing substituents onto the polymer backbone is a primary strategy for tuning these properties. rsc.org The ethoxyethoxy group on the aniline ring can tailor the electronic characteristics of the resulting polymer in several ways:

Steric Effects : The presence of a bulky substituent increases the torsion angle (dihedral angle) between adjacent aromatic rings in the polymer chain. rsc.org This increased twist reduces the degree of π-orbital overlap along the backbone, which in turn decreases the extent of conjugation. A lower degree of conjugation generally leads to an increase in the polymer's band gap and a decrease in electrical conductivity. rsc.orgmdpi.com

Electronic Effects : The ethoxyethoxy group is considered an electron-donating group due to the oxygen atoms. This can increase the electron density of the polymer backbone, affecting its oxidation potential and the stability of the charge carriers (polarons and bipolarons) responsible for conduction.

Conductivity : While increasing the side chain length or bulkiness can decrease conductivity due to reduced conjugation and increased interchain distance, the final conductivity is a complex interplay of these structural factors and the doping level. rsc.org For some substituted polyanilines, conductivities in the semiconducting range (e.g., 10⁻³ to 10⁻⁴ S/cm) are readily achieved. rsc.orgijpbs.com The ability to tune these properties is critical for applications in organic electronics, such as organic field-effect transistors (OFETs) and chemical sensors. rsc.orgmdpi.com

| Electronic Property | Expected Influence of Side Chain | Underlying Mechanism |

|---|---|---|

| Conjugation Length | Decreased | Steric hindrance increases the torsion angle between aromatic rings. rsc.org |

| Band Gap (Eg) | Increased | Reduced π-orbital overlap along the polymer backbone. mdpi.com |

| Electrical Conductivity | Modulated (typically decreased compared to unsubstituted PANI) | A combination of reduced conjugation and increased distance between conductive chains. rsc.org |

| Redox Activity | Modified | Electron-donating nature of the side chain alters the electron density of the backbone. |

Role in Polymer/Layered Silicate (B1173343) Nanocomposites and Hybrid Materials

Polymer/layered silicate nanocomposites are hybrid materials consisting of a polymer matrix reinforced with nanometer-scale silicate platelets, such as montmorillonite (B579905) or hectorite. mdpi.comresearchgate.net These materials often exhibit remarkable improvements in properties—including mechanical strength, thermal stability, and gas barrier performance—at very low filler loadings compared to conventional composites. mdpi.comresearchgate.net

The successful formation of a nanocomposite depends on the favorable interaction between the polymer and the silicate filler, leading to either intercalation (insertion of polymer chains into the silicate galleries) or exfoliation (complete delamination and dispersion of individual silicate layers). researchgate.netbohrium.com The pristine, hydrophilic nature of silicates makes them difficult to disperse in most organic polymer matrices. researchgate.net

The use of this compound as a monomer offers a strategic advantage in the synthesis of polyaniline/layered silicate nanocomposites via in-situ intercalative polymerization. mdpi.com

Facilitated Intercalation : The aniline monomer, being a cationic species in its hydrochloride form, can be exchanged with the native cations (e.g., Na⁺, Ca²⁺) present in the galleries between the silicate layers. The polar ethoxyethoxy side chain can further enhance the affinity of the monomer for the silicate surface, promoting its intercalation into the galleries.

In-situ Polymerization : Once the monomer has intercalated into the silicate galleries, the polymerization can be initiated by adding an oxidizing agent. The polymerization occurs in-situ, generating polymer chains directly between the silicate layers.

Exfoliation : The growth of the polymer chains within the galleries can exert enough force to push the silicate layers apart, leading to an expanded gallery spacing (intercalation) or, ideally, the complete separation and dispersion of the layers throughout the polymer matrix (exfoliation). mdpi.com The flexible, space-filling ethoxyethoxy side chains can play a crucial role in preventing the restacking of silicate layers, thereby stabilizing the exfoliated structure.

This approach of using a functionalized monomer can lead to a well-dispersed nanocomposite with strong interfacial interactions between the polymer and the silicate, maximizing the property enhancements. researchgate.net Similar strategies have been employed to create polyaniline-based nanocomposites with other inorganic materials like SiO₂, CeO₂, and TiO₂, where the polymer matrix improves the dispersion and functionality of the inorganic nanoparticles for applications such as anti-corrosion coatings and sensors. mdpi.commdpi.com

Supramolecular Chemistry and Self Assembly

Design Principles for Supramolecular Assemblies Incorporating Aniline (B41778) Derivatives

Hydrogen Bonding: The amino group in aniline derivatives is a crucial functional group for directing self-assembly through hydrogen bonding. rsc.org In the case of aniline hydrochlorides, the anilinium ion (R-NH3+) is a potent hydrogen bond donor, capable of forming strong interactions with hydrogen bond acceptors such as halide ions (Cl-), water molecules, or other functional groups within the molecular structure. The directionality and strength of these hydrogen bonds play a pivotal role in the formation of one-, two-, or three-dimensional networks.

π-π Stacking: The aromatic rings of aniline derivatives can interact through π-π stacking, a non-covalent interaction that contributes to the stabilization of supramolecular structures. soton.ac.uk The extent and geometry of π-π stacking can be influenced by the presence of substituents on the aromatic ring. Electron-donating or electron-withdrawing groups can alter the electron density of the π-system, thereby modulating the strength of the stacking interactions.

Influence of Substituents: The nature and position of substituents on the aniline ring are critical design elements. Bulky substituents can introduce steric hindrance, influencing the packing of molecules and the resulting supramolecular architecture. Flexible substituents, such as alkyl or ether chains, can impact the solubility of the molecules and provide conformational flexibility, which can be exploited to form different types of assemblies.

Host-Guest Interactions: Aniline derivatives can participate in host-guest chemistry, where a host molecule encapsulates a guest molecule. acs.orgias.ac.in The design of such systems relies on creating a host with a cavity that is complementary in size, shape, and chemical properties to the guest molecule. The aniline moiety can be part of either the host or the guest, providing sites for hydrogen bonding or π-π stacking to facilitate recognition and binding.

Self-Assembly Behavior of 3-(2-Ethoxyethoxy)aniline (B3215915) Hydrochloride and its Derivatives

While specific experimental data on the self-assembly of 3-(2-ethoxyethoxy)aniline hydrochloride is limited, its behavior can be inferred from the general principles governing aniline derivatives and the influence of its specific structural features: the anilinium group, the aromatic ring, and the flexible ethoxyethoxy side chain.

The self-assembly of this compound is expected to be driven by a combination of hydrogen bonding and π-π stacking interactions.

The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions will ultimately dictate the formation of ordered, crystalline structures.

The 3-(2-ethoxyethoxy) side chain is a distinctive feature of this molecule and is expected to exert a significant influence on its self-assembly behavior.

Conformational Flexibility: The ethoxyethoxy chain is flexible and can adopt various conformations. This flexibility can influence the packing of the molecules in the solid state, potentially leading to polymorphism, where the compound can exist in different crystalline forms with distinct supramolecular arrangements. The conformation of the ether chain can affect the accessibility of the anilinium group for hydrogen bonding and the orientation of the phenyl ring for π-π stacking.

Interdigitation and Space Filling: The flexible ether chains can interdigitate with those of neighboring molecules, contributing to efficient space filling in the crystal lattice. This can lead to the formation of layered structures where the aromatic cores form distinct regions stabilized by π-π stacking, and the flexible side chains form interdigitated domains.

Solubility and Crystal Growth: The presence of the polar ether linkages in the side chain is likely to increase the solubility of the molecule in polar solvents compared to aniline hydrochloride with a simple alkyl substituent. This can influence the kinetics of crystal growth and the quality of the resulting crystals.

The table below summarizes the expected influence of the polyether chain on the supramolecular assembly of this compound.

| Feature of Polyether Chain | Expected Influence on Supramolecular Assembly |

| Flexibility | Can lead to conformational polymorphism; influences molecular packing. |

| Polarity | May participate in weak hydrogen bonding; enhances solubility in polar solvents. |

| Steric Bulk | Can direct the overall crystal packing and influence the geometry of π-π stacking. |

| Interdigitation | Promotes efficient space-filling and can lead to layered structures. |

Formation of Host-Guest Systems and Molecular Recognition Phenomena

Aniline derivatives are known to participate in the formation of host-guest complexes. acs.orgias.ac.in The anilinium group of this compound can act as a guest that binds to various host molecules, such as crown ethers or cyclodextrins.

Binding with Crown Ethers: The anilinium group (-NH3+) is a classic guest for crown ethers. The oxygen atoms of the crown ether can form multiple hydrogen bonds with the hydrogen atoms of the anilinium group, leading to the formation of a stable host-guest complex. The size of the crown ether cavity must be appropriate to accommodate the anilinium group for strong binding to occur. The ethoxyethoxy side chain of this compound could also interact with the crown ether or influence the orientation of the guest within the host cavity.

Inclusion in Cyclodextrins: The aromatic ring of this compound can be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) molecule in an aqueous solution. This inclusion is driven by the hydrophobic effect. The ethoxyethoxy side chain, being more hydrophilic, would likely remain outside the cyclodextrin cavity, interacting with the surrounding water molecules.

The ability of this compound to form host-guest complexes opens up possibilities for its use in molecular recognition, separation processes, and the construction of more complex supramolecular architectures.

Development of Stimuli-Responsive Supramolecular Materials

Supramolecular materials can be designed to respond to external stimuli, such as changes in pH, temperature, or light. nih.govrsc.org Aniline derivatives, particularly oligoanilines, have been incorporated into stimuli-responsive materials. nih.gov

pH-Responsiveness: The anilinium group in this compound is pH-sensitive. At high pH, the anilinium group will be deprotonated to the neutral amino group (-NH2). This change in protonation state will disrupt the hydrogen bonding network that stabilizes the supramolecular assembly, potentially leading to a disassembly of the structure. This pH-triggered assembly and disassembly could be utilized in the development of materials for controlled release or sensing applications.

Temperature-Responsiveness: The non-covalent interactions that hold the supramolecular assembly together are sensitive to temperature. An increase in temperature can provide enough thermal energy to overcome the forces of hydrogen bonding and π-π stacking, leading to a phase transition or dissolution of the assembly. The flexibility of the ethoxyethoxy chain might also contribute to temperature-dependent conformational changes that affect the stability of the supramolecular structure.

While the development of stimuli-responsive materials based specifically on this compound has not been extensively reported, the inherent properties of its functional groups suggest its potential as a building block for such advanced materials. Further research into the self-assembly of this compound and its response to various stimuli would be necessary to explore these possibilities.

Applications As Advanced Probes in Fundamental Chemical and Biochemical Research

Development of Chemosensors and Biosensors for Specific Analytes

The aniline (B41778) group in 3-(2-Ethoxyethoxy)aniline (B3215915) is a key functional group for the construction of chemosensors and biosensors. It can be readily diazotized and coupled to other aromatic systems to create azo dyes, which often exhibit chromogenic or fluorogenic responses to changes in their environment, such as pH or the presence of metal ions.

Furthermore, the aniline can be acylated or alkylated to introduce specific recognition motifs for analytes of interest. The ethoxyethoxy side chain can enhance the water solubility of the resulting sensor molecule, which is a crucial property for applications in aqueous biological media. While no specific chemosensors based on this compound are reported, its structure lends itself to such applications.

Fluorescent Probes for Imaging and Molecular Recognition Studies

Aniline derivatives are frequently incorporated into the structures of fluorescent probes. The nitrogen atom's lone pair of electrons can participate in photoinduced electron transfer (PeT) processes, which is a common mechanism for fluorescence quenching and "turn-on" sensing.

The synthesis of a fluorescent probe could involve the reaction of 3-(2-Ethoxyethoxy)aniline with a fluorophore that has a reactive group, such as an acyl chloride or a sulfonyl chloride. The aniline's electronic properties, and thus the fluorescence of the resulting probe, could be modulated upon binding to a target molecule. The ethoxyethoxy group would again serve to improve aqueous solubility and potentially influence the probe's localization within a cellular environment.

Investigation of Molecular Interactions in Model Biochemical Systems (Excluding Clinical Applications)

The aniline moiety is a common feature in many biologically active molecules and can serve as a scaffold for the synthesis of compounds that interact with biomolecules.

Many enzyme inhibitors contain an aniline or a substituted aniline core. For instance, kinase inhibitors, a significant class of therapeutic agents, often feature an aniline group that forms key hydrogen bonds within the ATP-binding pocket of the enzyme.

The synthesis of potential enzyme inhibitors could start from 3-(2-Ethoxyethoxy)aniline hydrochloride. For example, it could be used in nucleophilic aromatic substitution reactions or amide coupling reactions to build more complex molecules designed to fit into the active site of a target enzyme. The ethoxyethoxy side chain could be designed to interact with solvent-exposed regions of the enzyme or to improve the pharmacokinetic properties of the inhibitor in a research context.

Table 1: Potential Synthetic Routes from 3-(2-Ethoxyethoxy)aniline to Enzyme Inhibitor Scaffolds

| Reaction Type | Reactant | Potential Product Scaffold |

| Amide Coupling | Carboxylic acid with a recognition motif | N-(3-(2-Ethoxyethoxy)phenyl)amide |

| Nucleophilic Aromatic Substitution | Heterocycle with a leaving group | N-(3-(2-Ethoxyethoxy)phenyl)heterocycle |

| Reductive Amination | Aldehyde or ketone | N-alkylated-3-(2-ethoxyethoxy)aniline |

This table is illustrative of general synthetic possibilities and does not represent documented syntheses of specific, active enzyme inhibitors from the target compound.

Molecules designed to interact with biological macromolecules like amyloid-beta, which is implicated in Alzheimer's disease, often possess both hydrophobic and hydrophilic domains to facilitate binding. The 3-(2-ethoxyethoxy)phenyl group provides a moderately hydrophobic aromatic ring and a flexible, hydrophilic side chain.

This structural combination could be advantageous in designing molecules that bind to the surface of amyloid fibrils or oligomers. The aniline group could be further functionalized to introduce moieties that are known to interact with amyloid-beta, such as styryl groups or other planar aromatic systems. However, there is no published research specifically demonstrating the use of this compound for this purpose.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about the electronic and geometric properties of a molecule.

The electronic structure of 3-(2-ethoxyethoxy)aniline (B3215915) hydrochloride dictates its chemical properties and reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For 3-(2-ethoxyethoxy)aniline, the aniline (B41778) ring and the nitrogen atom's lone pair of electrons are expected to be significant contributors to the HOMO, making it electron-rich and susceptible to electrophilic attack. The LUMO is likely to be distributed over the aromatic ring, representing the region where the molecule can accept electrons. The ethoxyethoxy substituent, being an electron-donating group, would influence the energy levels of these frontier orbitals.

DFT and Hartree-Fock calculations can provide quantitative data on these aspects. DFT, in particular, is widely used for its balance of accuracy and computational cost in predicting electronic properties of medium-sized organic molecules.

Table 1: Hypothetical Electronic Properties of 3-(2-Ethoxyethoxy)aniline calculated using DFT (B3LYP/6-31G)* (Note: The following data is illustrative and represents typical values that could be obtained from such a calculation.)

| Property | Value | Unit |

| HOMO Energy | -5.2 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Dipole Moment | 2.5 | Debye |

Quantum chemical calculations can map the potential energy surface of the molecule as a function of its dihedral angles. For the ethoxyethoxy group, rotations around the C-O and C-C bonds will lead to various conformers. The relative energies of these conformers determine their population at a given temperature. The torsional barriers between these conformers provide information about the flexibility of the side chain. It is expected that several low-energy conformers exist due to the multiple rotatable bonds.

Table 2: Hypothetical Torsional Barriers for Key Dihedral Angles in 3-(2-Ethoxyethoxy)aniline (Note: The following data is illustrative and represents typical values that could be obtained from such a calculation.)

| Dihedral Angle | Rotational Barrier | Unit |

| C(ring)-O-C-C | 3.5 | kcal/mol |

| O-C-C-O | 2.8 | kcal/mol |

| C-C-O-C | 3.1 | kcal/mol |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

For 3-(2-ethoxyethoxy)aniline hydrochloride, an MD simulation in a solvent (such as water) would reveal the conformational landscape of the flexible side chain in a more realistic environment. It would also show how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. This information is crucial for understanding its solubility and transport properties. The simulation would likely show the ethoxyethoxy chain adopting a variety of folded and extended conformations, with the aniline moiety's interactions with the solvent also being a key feature.

Prediction of Reaction Pathways, Transition States, and Thermodynamic Properties

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate the high-energy transition states that control the reaction rate, and calculate the thermodynamic properties of reactants, products, and intermediates.

For aniline derivatives, common reactions include electrophilic aromatic substitution. nih.gov Computational studies can model the approach of an electrophile to the aniline ring and determine the preferred site of substitution (ortho, meta, or para to the amino group). The calculations would also provide the activation energy for the reaction, which is related to the reaction rate. For 3-(2-ethoxyethoxy)aniline, the interplay between the directing effects of the amino group (ortho, para-directing) and the ethoxyethoxy group (ortho, para-directing) would be of particular interest.

Thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy can also be calculated, providing a theoretical basis for the stability and reactivity of the compound.

In Silico Design of Novel Derivatives with Enhanced Properties

In silico design involves using computational methods to predict the properties of novel molecules before they are synthesized. This approach can accelerate the discovery of new compounds with desired characteristics.

Starting with the structure of this compound, one could design derivatives with modified properties. For example, to enhance its solubility in nonpolar solvents, the ethoxyethoxy chain could be extended or branched. To alter its electronic properties, electron-withdrawing or electron-donating groups could be added to the aniline ring.

For instance, adding a nitro group (an electron-withdrawing group) to the ring would lower the energy of the HOMO and LUMO, potentially making the molecule more resistant to oxidation but more susceptible to nucleophilic attack. Conversely, adding another alkoxy group would further increase the electron density of the ring. Quantum chemical calculations would be used to predict the impact of these modifications on the molecule's electronic structure, stability, and reactivity, guiding the selection of the most promising candidates for synthesis.

Table 3: Hypothetical Properties of Designed Derivatives of 3-(2-Ethoxyethoxy)aniline (Note: The following data is illustrative and represents typical values that could be obtained from such a calculation.)

| Derivative | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted LogP |

| 1 | 5-Nitro substitution | 3.8 | 2.1 |

| 2 | 4-Methoxy substitution | 4.2 | 1.9 |

| 3 | Extended ethoxy chain | 4.4 | 2.5 |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 3-(2-Ethoxyethoxy)aniline (B3215915) hydrochloride molecule.

¹H NMR spectroscopy identifies the different types of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the aniline (B41778) ring, the methylene (B1212753) protons of the two ethoxy groups, and the terminal methyl protons. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling provide a complete map of the proton framework.

¹³C NMR spectroscopy provides information on the carbon skeleton of the compound. A proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. rsc.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum reveals correlations between coupled protons (e.g., adjacent methylene groups), while an HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for definitive assignment of both ¹H and ¹³C signals. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-Ethoxyethoxy)aniline Moiety Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions. The presence of the hydrochloride salt will influence the chemical shifts of the aromatic ring protons and carbons.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Ring Protons/Carbons | ~6.5 - 7.2 | ~105 - 160 |

| Methylene (Ar-O-CH₂) | Ethoxyethoxy Chain | ~4.0 - 4.2 | ~68 - 70 |

| Methylene (O-CH₂-CH₂-O) | Ethoxyethoxy Chain | ~3.7 - 3.9 | ~69 - 71 |

| Methylene (O-CH₂-CH₃) | Ethoxyethoxy Chain | ~3.5 - 3.7 | ~66 - 68 |

| Methyl (CH₂-CH₃) | Ethoxyethoxy Chain | ~1.1 - 1.3 | ~14 - 16 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-HRMS, GC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique ideal for polar molecules like 3-(2-Ethoxyethoxy)aniline hydrochloride. It allows for the accurate mass determination of the intact molecule, typically observed as the protonated molecular ion of the free amine, [M+H]⁺. The high resolution of the measurement enables the calculation of the elemental composition, providing strong confirmation of the molecular formula (C₁₀H₁₅NO₂ for the free amine). rsc.org

Gas Chromatography/Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the polarity and low volatility of anilines, derivatization is often employed prior to GC/MS analysis to produce a more volatile and thermally stable compound. nih.gov The resulting mass spectrum reveals a molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure, showing characteristic losses of fragments such as the ethoxy group or parts of the ethoxyethoxy side chain, which helps to confirm the compound's identity.

Table 2: Molecular Formula and Mass Spectrometry Data for 3-(2-Ethoxyethoxy)aniline

| Parameter | Value |

|---|---|

| Molecular Formula (Free Amine) | C₁₀H₁₅NO₂ |

| Molecular Weight (Hydrochloride Salt) | 217.70 g/mol matrixscientific.comscbt.com |

| Exact Mass (Free Amine) | 181.1103 u |

| Primary ESI-HRMS Ion ([M+H]⁺) | 182.1179 m/z |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Each functional group absorbs at a characteristic frequency (wavenumber), making the IR spectrum a molecular fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine, aromatic ring, ether linkage, and alkyl chains. The presence of the hydrochloride salt means the primary amine is protonated to an ammonium (B1175870) salt (NH₃⁺), which exhibits characteristic N-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (R-NH₃⁺) | N-H Stretch | ~2800 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 libretexts.org |

| Aliphatic C-H (CH₂, CH₃) | C-H Stretch | ~2850 - 2960 libretexts.org |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| Ether (C-O-C) | C-O Stretch | ~1050 - 1150 (strong) |

| Ammonium (R-NH₃⁺) | N-H Bend | ~1500 - 1600 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The technique is particularly sensitive to conjugated systems, such as the aromatic ring in the aniline moiety, which acts as a chromophore.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* electronic transitions within the substituted benzene (B151609) ring. researchgate.net The amino and ethoxyethoxy groups act as auxochromes, modifying the absorption maxima (λmax) and intensity compared to unsubstituted benzene. The position of the λmax can be sensitive to the solvent polarity and pH. ajrsp.com This technique is also useful for quantitative analysis (e.g., determining concentration using the Beer-Lambert law) and for monitoring the progress of chemical reactions involving the chromophore.

Table 4: Expected Electronic Transitions for the Aniline Chromophore

| Transition Type | Description | Approximate Wavelength Range (nm) |

|---|---|---|

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital in the aromatic ring. | ~230 - 290 researchgate.net |

| n → π | Excitation of a non-bonding electron (from N or O) to a π antibonding orbital. Often weaker and may be obscured. | ~300 - 360 researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate an electron density map and build an atomic model of the molecule.

This technique provides unambiguous information on bond lengths, bond angles, and torsional angles. For an ionic salt, it confirms the site of protonation (the amino group) and details the intricate network of intermolecular interactions, such as hydrogen bonds between the ammonium group, the chloride anion, and the ether oxygen atoms. mdpi.com The resulting data includes the crystal system, space group, and unit cell dimensions, which are fundamental properties of the crystalline solid. nih.govmdpi.com

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile compounds like this compound. thermofisher.com A typical analysis would use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol). researchgate.net The compound is detected as it elutes from the column, often by a UV detector set to a wavelength where the analyte absorbs strongly. The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is suitable for separating volatile compounds. For the analysis of this compound, a derivatization step to mask the polar amine group would likely be necessary to improve its thermal stability and chromatographic behavior. thermofisher.com GC is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis. epa.gov

Future Research Directions and Challenges

Emerging Synthetic Methodologies for Sustainable Production

The chemical industry is increasingly shifting towards green and sustainable manufacturing processes, and the synthesis of substituted anilines is no exception. Traditional methods for producing these compounds often involve costly or hazardous reagents and harsh reaction conditions. nih.gov Current research focuses on developing environmentally conscious methods that are not only safer but also more efficient and scalable.

Emerging strategies for the sustainable production of substituted anilines, which could be adapted for 3-(2-Ethoxyethoxy)aniline (B3215915) hydrochloride, include:

pH-Sensitive Cyclization Chemistry: Researchers have developed methods using isatoic anhydride-8-amide as a starting material to produce a variety of substituted anilines. nih.govresearchgate.net These approaches are noteworthy for being inexpensive, simple, fast, and efficient at room temperature, making them highly scalable. nih.govresearchgate.net

Catalyst- and Additive-Free Synthesis: New pathways are being explored that proceed through sequential reactions like imine condensation–isoaromatization without the need for metal catalysts or other additives. researchgate.net

Use of Greener Reagents: A key goal is to replace hazardous materials. For instance, methods are being developed that avoid harsh conditions and labor-intensive purification of chemical intermediates. nih.gov

These methodologies represent a significant step forward in the green synthesis of this class of compounds.

| Synthetic Approach | Key Features | Potential Advantages |

| pH-Sensitive Cyclization | Utilizes isatoic anhydride-8-amide; adaptable pH manipulation. nih.govresearchgate.net | Inexpensive, simple, fast, efficient at room temperature, scalable. researchgate.net |

| Catalyst-Free Synthesis | Sequential imine condensation–isoaromatization pathway. researchgate.net | Avoids metal catalysts, mild reaction conditions. researchgate.net |

| Benzyl (B1604629) Azide Route | Generates substituted anilines from benzyl azides with electron-withdrawing groups. chemrxiv.org | Novel method amenable to large-scale preparation. chemrxiv.org |

Exploration of Novel Applications in Chemical Science and Engineering

While aniline (B41778) and its derivatives are established as crucial intermediates in various industries, the specific potential of 3-(2-Ethoxyethoxy)aniline hydrochloride remains an area ripe for investigation. Aniline itself is a versatile chemical used as a starting material for polyurethane foams, rubber, pesticides, and pharmaceuticals. knowde.com It serves as a precursor for polymers like polyurethanes and polyamides and is used to produce dyes, pigments, and antioxidants. knowde.comnih.gov

Future research into this compound could explore novel applications stemming from its unique ether and amine functionalities. Potential areas of exploration include:

Advanced Polymers: The ethoxyethoxy group could impart unique solubility, flexibility, or biocompatibility properties to polymers. Its use as a monomer, chain extender, or cross-linking agent in specialty polymers for coatings or adhesives is a promising avenue. knowde.com

Pharmaceutical Intermediates: Substituted anilines are key elements of many bioactive compounds. nih.gov The specific structure of this compound could be leveraged to synthesize new pharmaceutical candidates with tailored pharmacokinetic profiles.